molecular formula C6H8N2O2 B13944901 Methyl 3-methyl-1H-pyrazole-1-carboxylate

Methyl 3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B13944901
M. Wt: 140.14 g/mol
InChI Key: PDGLOGDQXWJWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-1H-pyrazole-1-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1H-pyrazole-1-carboxylate typically involves the condensation of 3-methyl-1H-pyrazole with methyl chloroformate. This reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

Methyl 3-methyl-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-5-carboxylate
  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate
  • 3,5-Dimethyl-1H-pyrazole-1-carboxylate

Uniqueness

Methyl 3-methyl-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the ester group at the 1-position enhances its reactivity and potential for functionalization compared to other pyrazole derivatives .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 3-methylpyrazole-1-carboxylate

InChI

InChI=1S/C6H8N2O2/c1-5-3-4-8(7-5)6(9)10-2/h3-4H,1-2H3

InChI Key

PDGLOGDQXWJWLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.